Cas no 349442-99-5 (3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide)
3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- 3-BROMO-N-(5-METHYLISOXAZOL-3-YL)PROPANAMIDE
- 349442-99-5
- SCHEMBL4858124
- MFCD01763613
- 3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide
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- MDL: MFCD01763613
- Inchi: 1S/C7H9BrN2O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2-3H2,1H3,(H,9,10,11)
- InChI Key: UEIYCKANAJVWSC-UHFFFAOYSA-N
- SMILES: BrCCC(NC1C=C(C)ON=1)=O
Computed Properties
- Exact Mass: 231.98474g/mol
- Monoisotopic Mass: 231.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.1Ų
3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR23850-500mg |
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide |
349442-99-5 | 500mg |
£124.00 | 2023-09-01 | ||
| abcr | AB240095-1 g |
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide |
349442-99-5 | 1g |
€595.00 | 2023-06-22 | ||
| abcr | AB240095-1g |
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide; . |
349442-99-5 | 1g |
€595.00 | 2025-02-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586916-500mg |
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide |
349442-99-5 | 98% | 500mg |
¥1287.00 | 2024-05-17 |
3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide Suppliers
3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide
Compound CAS No 349442-99-5: 3-Bromo-N-(5-Methyl-1,2-Oxazol-3-Yl)Propanamide
The compound with CAS No 349442-99-5, known as 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amides, specifically featuring a bromine atom attached to a propionamide backbone. The presence of the 1,2-oxazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, adds unique electronic and structural properties to the molecule. Recent studies have highlighted its potential applications in drug discovery and materials science.
Chemical Structure and Synthesis
The molecular structure of 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide consists of a central propanamide group (-CH₂CH₂CONH-) with a bromine atom at the terminal position. The amide nitrogen is substituted with a 5-methyl-substituted 1,2-oxazole ring. This substitution pattern imparts distinct reactivity and stability to the molecule. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, amidations, and cyclizations. Researchers have optimized these processes to achieve high yields and purity levels, making it feasible for large-scale production.
Pharmacological Properties
Recent advancements in pharmacological research have revealed promising biological activities for 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, this compound has shown moderate activity against certain cancer cell lines, indicating its role as a lead compound in anticancer drug development.
Applications in Drug Discovery
The unique combination of structural features in 3-bromo-N-(5-methyl-1,2-Oxazol - yl)propanamide makes it an attractive candidate for drug design. Its ability to modulate protein-protein interactions (PPIs), a challenging target in medicinal chemistry, has been explored in recent studies. Researchers have employed computational modeling techniques to predict binding affinities and optimize analogs with enhanced bioavailability.
Environmental Impact and Safety
Evaluating the environmental impact of chemical compounds is crucial for sustainable development. Studies on 3-bromo-N-(5-methyl -1 , 2 - oxazol - yl ) propanamide have focused on its biodegradation potential and toxicity profiles. Preliminary data suggest that it undergoes moderate biodegradation under aerobic conditions; however, further research is required to assess its long-term ecological effects.
Future Directions
The exploration of CAS No 349442 -99 -5 continues to expand into uncharted territories. Future research directions include investigating its role in epigenetic regulation and its potential as a radiosensitizer in cancer therapy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.
In conclusion,3 -bromo - N -(5 - methyl -1 , 2 - oxazol - yl ) propanamide (CAS No 349442 -99 -5) stands at the forefront of chemical innovation with its diverse functional groups and promising biological profiles. As research progresses, this compound is poised to make significant contributions across multiple disciplines.
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